Melperone hydrochloride

Description

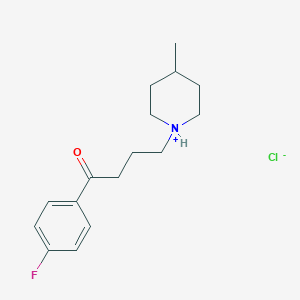

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHYXXIJLKFQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936649 | |

| Record name | 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622-79-3 | |

| Record name | Melperone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melperone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(p-fluorobenzoyl)propyl]-4-methylpiperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELPERONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88G640374K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Central Nervous System Pharmacodynamics of Melperone Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone hydrochloride is an atypical antipsychotic agent belonging to the butyrophenone chemical class, structurally related to the typical antipsychotic haloperidol.[1][2][3] It has been utilized in clinical practice for several decades, particularly in European countries, for the management of schizophrenia, as well as for confusion, anxiety, and restlessness, especially in geriatric populations.[1][2][4] Melperone is distinguished by its "atypical" profile, characterized by a reduced propensity to induce extrapyramidal symptoms (EPS) and hyperprolactinemia compared to older, "typical" antipsychotics.[1][2][5] This guide provides a detailed examination of the pharmacodynamic properties of this compound within the central nervous system (CNS), focusing on its molecular interactions, effects on neurotransmitter systems, and the experimental methodologies used to elucidate these characteristics.

Core Pharmacodynamic Profile: A Multi-Receptor Antagonist

The primary mechanism of action of this compound is its antagonism of various neurotransmitter receptors in the CNS.[6] Its therapeutic efficacy is believed to stem from a combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2][4][6] A defining feature of melperone is its relatively weak affinity for the D2 receptor, which is thought to contribute to its favorable side-effect profile, particularly the low incidence of EPS.[1][2][7] The multifaceted receptor binding profile of melperone is detailed in the table below.

Data Presentation

Table 1: Receptor Binding Affinities of this compound

| Receptor Target | Binding Affinity (Kd or Ki, nM) | Reference |

| Serotonin 5-HT2A | 102 (Kd) / 120 (Ki) | [8][9] |

| Dopamine D2 | 180 (Kd) / 180 (Ki) | [8][9] |

| Adrenergic α1 | 180 (Kd) / 180 (Ki) | [8][9] |

| Adrenergic α2 | 150 (Kd) / 150 (Ki) | [8][9] |

| Histamine H1 | 580 (Kd) | [8][9] |

| Serotonin 5-HT2C | 2100 (Kd) | [8][9] |

| Serotonin 5-HT1A | 2200 (Kd) | [8][9] |

| Serotonin 5-HT1D | 3400 (Kd) | [8][9] |

| Muscarinic (M1-M5) | >10,000 (Kd) | [8][9] |

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; lower values indicate higher affinity.

Primary Signaling Pathways in the CNS

Melperone's antipsychotic effect is primarily mediated by its blockade of postsynaptic D2 and 5-HT2A receptors. The antagonism of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive psychotic symptoms like hallucinations and delusions.[6] Simultaneously, the blockade of 5-HT2A receptors is a key characteristic of many atypical antipsychotics and is believed to contribute to a lower risk of EPS and potential efficacy against negative symptoms.

Mandatory Visualization

Caption: Melperone's primary antagonistic action on D2 and 5-HT2A receptors.

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental procedures. Understanding these methodologies is crucial for interpreting the pharmacodynamic profile of melperone.

Receptor Binding Affinity Assays

Competitive radioligand binding assays are the standard in vitro method for determining the affinity of a compound for a specific receptor.

References

- 1. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Melperone - Wikipedia [en.wikipedia.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. The effect of melperone, an atypical antipsychotic drug, on cognitive function in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Pharmacological data of the atypical neuroleptic compound melperone (Buronil) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

The Structural Relationship of Melperone to Haloperidol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and functional relationship between two key butyrophenone antipsychotics: the atypical agent Melperone and the conventional antipsychotic Haloperidol. While sharing a common chemical scaffold, subtle structural modifications lead to significant differences in their pharmacological profiles and clinical effects. This document provides a detailed comparison of their receptor binding affinities, outlines the experimental methodologies used to determine these properties, and visualizes their impact on critical signaling pathways.

Core Structural Comparison

Melperone and Haloperidol are both derivatives of butyrophenone. Their fundamental structure consists of a fluorinated phenyl ketone attached to a four-carbon chain, which in turn is linked to a piperidine ring. The primary structural distinction between the two lies in the substitution at the 4-position of this piperidine ring.

-

Haloperidol possesses a hydroxyl group and a p-chlorophenyl group at the 4-position of the piperidine ring.[1][2]

-

Melperone , in contrast, features a methyl group at the 4-position of its piperidine ring.[3][4]

This seemingly minor difference in the piperidine substituent profoundly influences the pharmacodynamic and pharmacokinetic properties of these drugs, contributing to Melperone's classification as an "atypical" antipsychotic.

Receptor Binding Affinity Profiles

The therapeutic and adverse effects of antipsychotic drugs are largely determined by their binding affinities for various neurotransmitter receptors. The following table summarizes the inhibitory constants (Ki) of Melperone and Haloperidol for key dopamine, serotonin, and other receptors implicated in the treatment of psychosis. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Melperone Ki (nM) | Haloperidol Ki (nM) |

| Dopamine Receptors | ||

| D1 | >1000 | 18 |

| D2 | 180 | 0.517 - 1.45 |

| D3 | 240 | 0.7 |

| D4 | 120 | 5 |

| Serotonin Receptors | ||

| 5-HT1A | 2200 | 3600 |

| 5-HT2A | 102 | 120 |

| 5-HT2C | 2100 | 4700 |

| 5-HT6 | >10000 | 280 |

| 5-HT7 | >10000 | 180 |

| Adrenergic Receptors | ||

| α1 | 180 | 11 |

| α2 | 150 | 1300 |

| Histamine Receptors | ||

| H1 | 580 | 1800 |

| Muscarinic Receptors | ||

| M1 | >10000 | >10000 |

Data compiled from multiple sources. Absolute values may vary between studies depending on experimental conditions.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities, such as the Ki values presented above, is predominantly achieved through competitive radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a drug and its target receptor.[5]

Principle of Competitive Radioligand Binding Assay

This technique measures the ability of a test compound (e.g., Melperone or Haloperidol) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor. By performing the assay with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) can be determined. The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.[6][7]

General Protocol for Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays

The following is a generalized protocol for a competitive radioligand binding assay for the D2 and 5-HT2A receptors, based on common methodologies found in the literature.[1][2][3][8]

1. Membrane Preparation:

-

Source: Cultured cells (e.g., HEK293 or CHO) stably expressing the human recombinant dopamine D2 or serotonin 5-HT2A receptor, or homogenized brain tissue from a suitable animal model (e.g., rat striatum for D2, cortex for 5-HT2A).

-

Homogenization: The cells or tissue are homogenized in a cold buffer solution (e.g., Tris-HCl) containing protease inhibitors to prevent protein degradation.

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

-

Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous substances that might interfere with the assay.

-

Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).

2. Assay Procedure:

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with physiological salt concentrations) is used for the incubation.

-

Radioligand:

- For D2 receptors: Typically [3H]-Spiperone or [3H]-Raclopride.

- For 5-HT2A receptors: Typically [3H]-Ketanserin or [3H]-Spiperone.

-

Non-specific Binding Control: To determine the amount of radioligand that binds to non-receptor components, a set of reactions is included that contain a high concentration of a non-labeled drug known to saturate the target receptor (e.g., unlabeled Haloperidol for D2, Ketanserin for 5-HT2A).

-

Incubation: The membrane preparation, radioligand, and varying concentrations of the test compound (or buffer for total binding, or a saturating concentration of a competitor for non-specific binding) are incubated together in assay tubes or a 96-well plate. The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

3. Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The specific binding data is plotted against the logarithm of the test compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

-

Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Mechanisms of Action

The antipsychotic effects of Melperone and Haloperidol are primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway.[9] Their differing side-effect profiles, particularly the lower incidence of extrapyramidal symptoms with Melperone, are thought to be related to its lower affinity for D2 receptors and its distinct profile at other receptors, such as the serotonin 5-HT2A receptor.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA) and modulates the function of various downstream targets, including ion channels and transcription factors.

Serotonin 5-HT2A Receptor Signaling Pathway

Serotonin 5-HT2A receptors are GPCRs that couple to the Gq/11 family of G-proteins. Activation of these receptors by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway plays a role in modulating the release of other neurotransmitters, including dopamine. The antagonism of 5-HT2A receptors by atypical antipsychotics like Melperone is thought to contribute to their efficacy against negative symptoms and their reduced liability for extrapyramidal side effects.

Conclusion

The structural relationship between Melperone and Haloperidol provides a compelling case study in psychopharmacology, demonstrating how subtle modifications to a common chemical scaffold can engender significant differences in receptor binding profiles and, consequently, clinical utility. While both are effective antipsychotics, Melperone's lower affinity for the D2 receptor and its distinct pattern of engagement with other receptors, such as the 5-HT2A receptor, underpin its classification as an atypical antipsychotic with a potentially more favorable side-effect profile. A thorough understanding of these structure-activity relationships is paramount for the rational design and development of novel antipsychotic agents with improved efficacy and tolerability.

References

- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand binding competition assay: Significance and symbolism [wisdomlib.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

Melperone Hydrochloride: A Technical Guide for the Atypical Antipsychotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melperone hydrochloride is a butyrophenone derivative classified as an atypical antipsychotic, demonstrating a pharmacological profile distinct from conventional neuroleptics. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, receptor binding affinity, pharmacokinetics, and clinical data. Detailed experimental protocols for key preclinical and clinical evaluation methods are provided to support further research and development. Additionally, relevant signaling pathways are visualized to elucidate its molecular interactions.

Introduction

Melperone, a butyrophenone antipsychotic, has been in clinical use in several European countries for decades for the treatment of schizophrenia, as well as for managing agitation and anxiety, particularly in elderly patients.[1][2] While structurally related to the typical antipsychotic haloperidol, Melperone exhibits a distinct pharmacological profile that aligns it with atypical antipsychotics.[2] This is primarily characterized by its lower propensity to induce extrapyramidal side effects (EPS) and hyperprolactinemia compared to first-generation antipsychotics.[3][4] This guide serves as a comprehensive technical resource, consolidating key data and methodologies relevant to the study of this compound.

Mechanism of Action

This compound's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[5][6] The "atypical" profile is thought to stem from its relatively weak affinity for D2 receptors and a higher affinity for 5-HT2A receptors, a characteristic shared with other second-generation antipsychotics.[5][7] This dual antagonism is believed to contribute to its efficacy against the positive symptoms of schizophrenia while mitigating the risk of motor side effects.[6] Blockade of mesolimbic dopamine pathways is associated with the reduction of positive symptoms like hallucinations and delusions.[8]

Furthermore, Melperone exhibits affinity for other receptors, including α1- and α2-adrenergic receptors, which may contribute to its overall clinical effects, including potential cardiovascular side effects.[7][9] Its weak binding to muscarinic and histaminic H1 receptors suggests a lower likelihood of anticholinergic and sedative side effects, respectively.[9]

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that typically couples to the Gi/o pathway.[10] Antagonism of this receptor by Melperone in the mesolimbic pathway is central to its antipsychotic effect.

Serotonin 5-HT2A Receptor Signaling Pathway

The serotonin 5-HT2A receptor is a Gq/11-coupled GPCR.[11] Antagonism of this receptor by Melperone is thought to contribute to its atypical properties, including a lower risk of EPS and potential benefits for negative symptoms and cognitive function.

Data Presentation

Receptor Binding Profile

The following table summarizes the binding affinities of this compound for various neurotransmitter receptors.

| Receptor | Kd (nM)[2][9] | Ki (nM)[7][12] |

| Dopamine | ||

| D2 | 180 | 180 |

| Serotonin | ||

| 5-HT1A | 2200 | - |

| 5-HT1D | 3400 | - |

| 5-HT2A | 102 | 120 |

| 5-HT2C | 2100 | - |

| Adrenergic | ||

| α1 | 180 | 180 |

| α2 | 150 | 150 |

| Histamine | ||

| H1 | 580 | - |

| Muscarinic | ||

| M1-M5 | >10000 | - |

Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; lower values indicate higher affinity.

Pharmacokinetic Properties

This table outlines the key pharmacokinetic parameters of this compound.

| Parameter | Value | Reference |

| Bioavailability | 50-70% (oral) | [5] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3.0 hours (oral) | [5] |

| Elimination Half-life | 3 - 4 hours (oral) | [5] |

| ~6 hours (intramuscular) | [5] | |

| Metabolism | Primarily hepatic | [5] |

| Excretion | Mainly in urine, with small amounts of unchanged drug | [5] |

Experimental Protocols

In Vitro Assays: Receptor Binding

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing human D2 receptors.

-

[3H]-Spiperone (radioligand).

-

Unlabeled Haloperidol (for non-specific binding determination).

-

This compound (test compound).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Harvest HEK293-D2 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Assay buffer.

-

A fixed concentration of [3H]-Spiperone (typically at or below its Kd).

-

A range of concentrations of this compound.

-

For non-specific binding, add a high concentration of unlabeled Haloperidol (e.g., 10 µM).

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of Melperone that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT2A receptor.

Materials:

-

CHO-K1 cells stably expressing human 5-HT2A receptors.

-

[3H]-Ketanserin (radioligand).[1]

-

Unlabeled Ketanserin or another high-affinity 5-HT2A antagonist (for non-specific binding).[1]

-

This compound (test compound).

-

Assay Buffer: 50 mM Tris-HCl, 0.1% ascorbic acid, 10 µM pargyline, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure: The procedure is analogous to the D2 receptor binding assay, with the following modifications:

-

Use CHO-K1 cells expressing the 5-HT2A receptor.

-

Use [3H]-Ketanserin as the radioligand.

-

Use a high concentration of unlabeled Ketanserin for non-specific binding.

-

Incubation is typically for 60 minutes at room temperature.[1]

In Vivo Preclinical Models

Objective: To assess the potential of this compound to induce extrapyramidal side effects (catalepsy).

Animals: Male Sprague-Dawley rats (250-300 g).[13]

Apparatus: A horizontal bar (1 cm diameter) elevated 10 cm from a flat surface.[14]

Procedure:

-

Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer this compound (various doses, intraperitoneally) or vehicle control. A positive control group receiving Haloperidol (e.g., 0.5 mg/kg, i.p.) should be included.[14]

-

Catalepsy Assessment: At various time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the elevated bar.

-

Scoring: Measure the time (in seconds) the rat maintains this posture (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

-

Data Analysis: Compare the mean descent latencies between the Melperone-treated groups, the vehicle control group, and the Haloperidol-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Objective: To evaluate the antipsychotic potential of this compound by its ability to inhibit dopamine-agonist induced stereotyped behaviors.

Animals: Male Sprague-Dawley rats (200-250 g).[13]

Apparatus: Transparent observation cages.

Procedure:

-

Acclimation: Acclimate rats to the observation cages for 30-60 minutes.

-

Pre-treatment: Administer this compound (various doses, i.p.) or vehicle control.

-

Induction of Stereotypy: After a pre-determined time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 5 mg/kg, i.p.) to all animals.[13]

-

Observation and Scoring: Observe the rats for stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals (e.g., every 10 minutes for 1-2 hours). Use a standardized rating scale (e.g., a 0-4 scale where 0 is normal behavior and 4 is continuous, intense stereotypy).

-

Data Analysis: Compare the mean stereotypy scores over time between the Melperone-treated groups and the vehicle control group using appropriate statistical methods (e.g., repeated measures ANOVA).

Clinical Trial Protocol (Exemplary)

Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study to Evaluate the Efficacy and Safety of this compound in Patients with Acute Schizophrenia.

Primary Objective: To evaluate the efficacy of this compound compared to placebo in reducing the symptoms of acute schizophrenia.

Study Design:

-

Phase: III

-

Design: Randomized, double-blind, placebo-controlled, parallel-group.

-

Duration: 6 weeks of treatment followed by a 2-week follow-up.[3]

-

Population: Adults aged 18-65 with a DSM-5 diagnosis of schizophrenia experiencing an acute psychotic episode.

-

Intervention:

-

This compound (e.g., 100 mg/day or 400 mg/day, oral).[3]

-

Placebo.

-

-

Randomization: 1:1:1 ratio to the three treatment arms.

Key Assessments:

-

Efficacy:

-

Primary Endpoint: Change from baseline to week 6 in the Positive and Negative Syndrome Scale (PANSS) total score.

-

Secondary Endpoints: Change from baseline in PANSS positive and negative subscale scores, Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales.

-

-

Safety and Tolerability:

-

Incidence of adverse events (AEs).

-

Extrapyramidal symptoms (assessed by scales such as the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS)).

-

Weight change, vital signs, ECGs, and laboratory parameters (including prolactin levels).

-

Statistical Analysis:

-

The primary efficacy analysis will be performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) to analyze the change from baseline in PANSS total score.

-

Safety analyses will be descriptive.

Discussion

This compound presents a valuable case study in atypical antipsychotic development. Its established clinical use provides a solid foundation of safety and efficacy data. The multi-receptor binding profile, particularly the interplay between D2 and 5-HT2A receptor antagonism, is a key area for further investigation to fully elucidate the molecular underpinnings of its atypicality. The provided experimental protocols offer standardized methodologies for researchers to further explore the pharmacological and clinical characteristics of Melperone and novel antipsychotic candidates.

Conclusion

This technical guide has provided a comprehensive overview of this compound as an atypical antipsychotic. The summarized quantitative data, detailed experimental protocols, and visualized signaling pathways offer a valuable resource for researchers and drug development professionals. Further research into the nuanced signaling cascades and clinical applications of Melperone will continue to inform the development of safer and more effective treatments for schizophrenia and related psychotic disorders.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A comparison of two doses of melperone, an atypical antipsychotic drug, in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Auditing Clinical Outcomes after Introducing Off-Licence Prescribing of Atypical Antipsychotic Melperone for Patients with Treatment Refractory Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (CAS 1622-79-3): R&D Systems [rndsystems.com]

- 8. Schizophrenia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. innoprot.com [innoprot.com]

- 12. This compound (2495) by Tocris, Part of Bio-Techne [bio-techne.com]

- 13. currentseparations.com [currentseparations.com]

- 14. frontiersin.org [frontiersin.org]

Methodological & Application

Application Note: Protocol for Dissolving Melperone Hydrochloride for In-Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melperone hydrochloride is an atypical antipsychotic of the butyrophenone chemical class, utilized in research for its unique pharmacological profile.[1][2] It functions primarily as a multi-receptor antagonist with a notable affinity for dopamine D2 and serotonin 5-HT2A receptors.[1][3][4] Proper solubilization is critical for ensuring accurate dosing and obtaining reliable, reproducible results in pre-clinical in-vivo studies. This document provides a detailed protocol for the preparation of this compound solutions for parenteral and oral administration in animal models, along with stability data and a summary of its mechanism of action.

Materials and Equipment

-

This compound (crystalline solid)

-

Solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Dimethylformamide (DMF)

-

Vehicle: Phosphate-buffered saline (PBS, pH 7.2), Isotonic saline (0.9% NaCl), Sterile water

-

Calibrated balance

-

Vortex mixer

-

Ultrasonic bath

-

Sterile tubes (e.g., polypropylene conical tubes)

-

Sterile filters (0.22 µm)

-

Pipettes and sterile tips

Solubility Data

This compound is a crystalline solid soluble in several organic solvents and sparingly soluble in aqueous buffers.[5] The choice of solvent is crucial and should be based on the desired concentration and the route of administration, ensuring the final concentration of any organic solvent is minimized to avoid physiological effects.[5]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Concentration | Reference |

|---|---|---|

| Dimethylformamide (DMF) | ~30 mg/mL | [5][6] |

| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [5][6] |

| Ethanol | ~20 mg/mL | [5][6] |

| PBS (pH 7.2) | ~2 mg/mL | [5][6] |

| Water | Slightly Soluble |[7] |

Experimental Protocols

This protocol is for creating a concentrated stock solution in an organic solvent, which can be diluted later for working solutions.

-

Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile conical tube.

-

Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 20 mg/mL).

-

Dissolution: Vortex the solution vigorously. To aid dissolution, the tube can be gently warmed to 37°C or placed in an ultrasonic bath for a short period.[6]

-

Visual Inspection: Ensure the solid has completely dissolved and the solution is clear.

-

Storage: Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles. Refer to Table 2 for storage conditions.

This protocol describes the dilution of the organic stock solution into a physiologically compatible vehicle for parenteral administration.

-

Vehicle Preparation: Prepare the required volume of sterile, isotonic vehicle (e.g., 0.9% saline or PBS, pH 7.2).

-

Dilution: While vortexing the vehicle, slowly add the required volume of the this compound stock solution (from Protocol 4.1) to achieve the final desired concentration.

-

Note: It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) is insignificant and non-toxic to the animal model (typically <5% of the total volume).

-

-

Final Mixing: Vortex the solution thoroughly to ensure homogeneity.

-

Usage: Prepare this working solution fresh on the day of the experiment. Aqueous solutions of this compound are not recommended for storage beyond one day.[5]

For oral administration, this compound can be dissolved directly in an aqueous vehicle if the required dose allows for a low concentration, or prepared as a suspension.

Method A: Direct Dissolution in Aqueous Vehicle (for low doses)

-

Weighing: Weigh the required amount of this compound.

-

Dissolution: Add the desired volume of sterile water or PBS (pH 7.2). Given its solubility of approximately 2 mg/mL in PBS, this method is suitable for doses that fall within this concentration range.[5]

-

Mixing: Vortex until fully dissolved. Gentle warming or sonication may be used to assist dissolution.[6]

-

Usage: Use the solution immediately after preparation.

Method B: Preparation from Organic Stock (for higher doses)

-

Dilution: Prepare a working solution as described in Protocol 4.2, using sterile water as the vehicle. Ensure the final concentration of the organic solvent is minimal.

-

Usage: Administer immediately. This method is suitable when a higher dose is required than what is achievable through direct dissolution in water. An example from the literature includes administering 2 mg/kg/day in drinking water to rats, which was changed twice a week in light-proof bottles.[8][9]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing a this compound solution for in-vivo administration.

Caption: Workflow for in-vivo solution preparation.

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

Table 2: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Reference |

|---|---|---|---|

| Crystalline Solid | -20°C | ≥ 4 years | [5] |

| Stock Solution (in DMSO/DMF) | -80°C | Up to 6 months | [6] |

| Stock Solution (in DMSO/DMF) | -20°C | Up to 1 month | [6] |

| Aqueous Working Solution | Room Temperature or 4°C | Use within one day |[5][9] |

Note: It is strongly recommended to prepare aqueous working solutions fresh for each experiment to ensure stability and efficacy.[5][9] Aliquoting stock solutions is advised to prevent degradation from multiple freeze-thaw cycles.[6]

Mechanism of Action Overview

This compound acts as an antagonist at multiple neurotransmitter receptors. Its antipsychotic effects are primarily attributed to its blockade of Dopamine D2 and Serotonin 5-HT2A receptors.[3][4] It also shows affinity for α1- and α2-adrenergic receptors.[8] Its binding to histamine H1 and muscarinic receptors is weak.[8]

Caption: Simplified signaling pathway for Melperone HCl.

References

- 1. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Melperone - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. glpbio.com [glpbio.com]

- 7. This compound CAS#: 1622-79-3 [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Studying Psychosis in Parkinson's Disease Models Using Melperone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by motor symptoms, but non-motor symptoms like psychosis are also prevalent and significantly impact the quality of life. Parkinson's disease psychosis (PDP) is often a side effect of long-term dopaminergic therapies. Melperone hydrochloride, an atypical antipsychotic, has been investigated as a potential treatment for PDP.[1][2] These application notes provide detailed protocols for researchers to study the efficacy of this compound in a preclinical rat model of PDP.

Melperone acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[3][4] Its weaker affinity for D2 receptors compared to 5-HT2A receptors is a characteristic of atypical antipsychotics, which is hypothesized to result in a lower incidence of extrapyramidal side effects.[2][5]

Data Presentation

The following tables summarize the expected quantitative data from preclinical studies investigating this compound in a rat model of Parkinson's disease psychosis.

Table 1: Effect of this compound on Psychosis-Like Behavior

| Treatment Group | Dose (mg/kg) | Locomotor Activity (Total Distance Traveled in cm) | Prepulse Inhibition (% PPI) |

| Vehicle Control | - | Data to be generated by the user | Data to be generated by the user |

| PDP Model + Vehicle | - | Data to be generated by the user | Data to be generated by the user |

| PDP Model + Melperone HCl | 3 | Data to be generated by the user | Data to be generated by the user |

| PDP Model + Melperone HCl | 10 | Data to be generated by the user | Data to be generated by the user |

| PDP Model + Positive Control (e.g., Clozapine) | 5 | Data to be generated by the user | Data to be generated by the user |

Note: Specific preclinical behavioral data for Melperone in a dedicated PDP model is limited in published literature. The provided table is a template for researchers to populate with their experimental data. The doses for Melperone are suggested based on neurochemical studies.

Table 2: Neurochemical Effects of this compound in Rat Brain Regions

| Treatment Group | Dose (mg/kg) | % Change in Dopamine Release (mPFC) | % Change in Dopamine Release (NAc) | % Change in Acetylcholine Release (mPFC) | % Change in Acetylcholine Release (NAc) |

| Melperone HCl | 3 | ↑ | ↔ / ↓ | ↑ | ↔ |

| Melperone HCl | 10 | ↑↑ | ↔ / ↓ | ↑↑ | ↔ |

Data adapted from Ichikawa et al., 2002.[3] This study used systemic administration of Melperone in healthy rats. The table indicates the expected direction of change. (↑ = Increase, ↑↑ = Larger Increase, ↔ = No significant change, ↓ = Decrease). mPFC = medial Prefrontal Cortex, NAc = Nucleus Accumbens.

Experimental Protocols

Protocol 1: Induction of a Parkinson's Disease Psychosis Rat Model

This protocol describes the creation of a unilateral 6-hydroxydopamine (6-OHDA) lesion in the medial forebrain bundle (MFB) of rats, followed by chronic L-DOPA and acute MK-801 administration to induce psychosis-like behaviors.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid

-

Sterile 0.9% saline

-

Anesthetic (e.g., Isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL)

-

Levodopa (L-DOPA) methyl ester hydrochloride

-

Benserazide hydrochloride

-

MK-801 (Dizocilpine) maleate

Procedure:

-

6-OHDA Lesion Surgery:

-

Anesthetize the rat using an appropriate anesthetic.

-

Secure the animal in a stereotaxic frame.

-

Prepare the 6-OHDA solution (e.g., 4 µg/µL in sterile saline with 0.02% ascorbic acid) immediately before use and protect it from light.

-

Perform a midline scalp incision to expose the skull.

-

Drill a small burr hole over the injection site for the medial forebrain bundle (MFB). Stereotaxic coordinates relative to bregma: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.[1]

-

Slowly infuse 8 µg of 6-OHDA in a total volume of 2 µL over 4 minutes using a Hamilton syringe.

-

Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

-

Suture the incision and allow the animal to recover for at least 2 weeks. Post-operative care should include analgesics and monitoring of body weight and general health.

-

-

Induction of Psychosis-like Behaviors:

-

Following the recovery period, administer L-DOPA (e.g., 25 mg/kg, i.p.) and a peripheral DOPA-decarboxylase inhibitor such as benserazide (e.g., 6.25 mg/kg, i.p.) daily for 2-3 weeks to induce dopamine receptor sensitization.

-

On the day of behavioral testing, administer L-DOPA/benserazide as usual.

-

30 minutes after L-DOPA administration, induce psychosis-like behaviors by administering MK-801 (e.g., 0.1 mg/kg, i.p.).[6]

-

Protocol 2: Administration of this compound

Materials:

-

This compound

-

Sterile 0.9% saline or other appropriate vehicle

-

Injection syringes and needles

Procedure:

-

Preparation of Melperone Solution:

-

Dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., for doses of 3 and 10 mg/kg). The solution should be prepared fresh on the day of the experiment.

-

-

Administration:

-

Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.

-

The injection should be given at a specific time point before the induction of psychosis-like behaviors or behavioral testing (e.g., 30-60 minutes prior).

-

Protocol 3: Assessment of Psychosis-Like Behaviors

1. Locomotor Activity Test:

Apparatus:

-

Open field arena (e.g., 40 x 40 x 40 cm) equipped with automated infrared beams or a video tracking system.

Procedure:

-

Place the rat in the center of the open field arena.

-

Allow the animal to explore freely for a set duration (e.g., 30-60 minutes).

-

The automated system will record various parameters, including total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

Increased locomotor activity is often used as an indicator of psychomotor agitation, a feature of psychosis.[7][8]

2. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:

Apparatus:

-

Acoustic startle reflex testing system with a sound-attenuating chamber.

Procedure:

-

Place the rat in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms duration).

-

Prepulse-pulse trials: A non-startling acoustic prepulse (e.g., 75, 80, or 85 dB, 20 ms duration) presented 100 ms before the pulse.

-

No-stimulus trials: Background noise only.

-

-

The startle response (whole-body flinch) is measured by a sensor platform.

-

PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials:

-

% PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

-

-

A deficit in PPI is considered a measure of sensorimotor gating deficits, which are observed in psychosis.[3][8][9]

Protocol 4: Neurochemical Analysis

This protocol describes the measurement of dopamine, serotonin, and their metabolites in brain tissue using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Materials:

-

Rat brain tissue (e.g., prefrontal cortex, striatum)

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

Tissue homogenizer

-

Refrigerated centrifuge

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a mixture of sodium phosphate, citric acid, EDTA, sodium dodecyl sulfate, and methanol, adjusted to a specific pH).

-

Standards for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA).

Procedure:

-

Sample Preparation:

-

Rapidly dissect the brain regions of interest on ice.

-

Homogenize the tissue in a known volume of ice-cold homogenization buffer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 15-20 minutes.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject a known volume of the filtered supernatant into the HPLC system.

-

Separate the monoamines and their metabolites on the C18 column using the specified mobile phase and flow rate.

-

Detect the analytes using an electrochemical detector set at an appropriate oxidation potential.

-

Quantify the concentrations of dopamine, serotonin, and their metabolites by comparing the peak areas to those of the standards.

-

Mandatory Visualizations

Caption: Signaling pathway in Parkinson's disease psychosis and Melperone's action.

Caption: Experimental workflow for studying Melperone in a PDP model.

References

- 1. researchgate.net [researchgate.net]

- 2. Melperone in the treatment of iatrogenic psychosis in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Locomotor activation induced by MK-801 in the rat: postsynaptic interactions with dopamine receptors in the ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atypical antipsychotic therapy in Parkinson's disease psychosis: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]

- 7. Atypical antipsychotics for Parkinson’s disease psychosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Age-dependent effects of 6-hydroxydopamine on locomotor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Dosage Considerations for Melperone Hydrochloride in Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melperone hydrochloride, a butyrophenone derivative, is an atypical antipsychotic agent with a pharmacological profile characterized by antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Its use in preclinical research is essential for elucidating its therapeutic potential and underlying mechanisms of action. This document provides detailed application notes and protocols for the use of this compound in preclinical models, with a focus on dosage, administration, and relevant behavioral assays.

Data Presentation

Table 1: Preclinical Dosages of this compound in Rodents

| Animal Model | Dosage Range | Administration Route | Application/Behavioral Model | Reference |

| Rat | 2 mg/kg/day | Drinking Water | Chronic study on dopamine release | [2] |

| Rat | 2.4, 5.1, 11.0 mg/kg/day | Drinking Water | Chronic study (12 months) on oral movements | |

| Rat | Not specified | Not specified | Amphetamine-induced hyperlocomotion | [3] |

| Rat | Not specified | Not specified | Catalepsy Test | [3] |

| Mouse | Not specified | Not specified | Amphetamine-induced locomotion | [3] |

Note: Specific dosage information for Melperone in various mouse models and for specific behavioral paradigms remains limited in publicly available literature. Researchers are encouraged to perform dose-response studies to determine the optimal dose for their specific experimental conditions.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound suitable for parenteral administration in rodents.

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile vials

-

Sterile syringes and needles (e.g., 25-27G for mice, 23-25G for rats)[4]

-

Vortex mixer

-

Sonicator (optional)

Vehicle Formulation:

A common vehicle for dissolving this compound for in vivo studies consists of a mixture of solvents to ensure solubility and stability. A widely used formulation is:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Sterile Saline

Protocol:

-

Calculate the required amount of this compound based on the desired final concentration and total volume.

-

In a sterile vial, dissolve the this compound powder in the appropriate volume of DMSO. Vortex thoroughly until the powder is completely dissolved.

-

Add the PEG300 to the solution and vortex to mix.

-

Add the Tween-80 and vortex again until the solution is homogenous.

-

Finally, add the sterile saline to reach the final desired volume and vortex thoroughly.

-

If precipitation occurs, gentle warming or sonication may be used to aid dissolution.

-

The final solution should be clear and stored under appropriate conditions (e.g., protected from light) until use.

Administration of this compound

a) Intraperitoneal (IP) Injection

Objective: To administer this compound into the peritoneal cavity of a rodent.

Protocol:

-

Restrain the animal appropriately. For mice, this can be done by scruffing the back of the neck. For rats, a two-person technique or wrapping in a towel may be necessary.[4]

-

Tilt the animal so that its head is slightly lower than its hindquarters to allow the abdominal organs to shift cranially.[2]

-

Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[5]

-

Using an appropriately sized sterile needle and syringe, insert the needle at a 30-40 degree angle into the peritoneal cavity.[6]

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, discard the syringe and prepare a new injection.[4]

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress post-injection.

b) Oral Gavage

Objective: To administer a precise dose of this compound directly into the stomach of a rodent.

Protocol:

-

Select an appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[7]

-

Measure the length of the gavage tube from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the tube.[7]

-

Restrain the animal securely, ensuring the head and body are in a straight line to facilitate passage of the tube.

-

Gently insert the gavage tube into the mouth, advancing it along the upper palate towards the esophagus. The animal should swallow the tube as it is advanced.[7]

-

If any resistance is met, do not force the tube. Withdraw and attempt again.

-

Once the tube is in place, administer the solution from the attached syringe.

-

Gently remove the tube and return the animal to its cage.

-

Monitor the animal for any signs of respiratory distress.

Amphetamine-Induced Hyperlocomotion Test

Objective: To assess the potential antipsychotic activity of this compound by measuring its ability to attenuate amphetamine-induced hyperlocomotion. This is a widely used model for screening antipsychotic drugs.[4][8]

Protocol:

-

Acclimate the animals to the testing environment (e.g., open-field arena) for a set period (e.g., 30-60 minutes) on several days prior to the experiment.

-

On the test day, administer the vehicle or this compound at the desired dose and route.

-

After a specific pretreatment time (this needs to be determined in pilot studies, but is often 30-60 minutes for IP injection), administer d-amphetamine (e.g., 1-2.5 mg/kg, IP).[8][9]

-

Immediately place the animal in the open-field arena.

-

Record locomotor activity using an automated tracking system for a set duration (e.g., 60-90 minutes).[4]

-

Key parameters to analyze include total distance traveled, time spent mobile, and rearing frequency.

-

A reduction in amphetamine-induced hyperlocomotion by this compound compared to the vehicle-treated group indicates potential antipsychotic efficacy.

Catalepsy Test

Objective: To evaluate the potential for this compound to induce extrapyramidal side effects (EPS) by measuring the time an animal maintains an externally imposed posture. Melperone is reported to have non-cataleptic properties.[3]

Protocol (Bar Test):

-

Administer the vehicle or this compound at the desired dose and route.

-

At various time points post-administration (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on a horizontal bar raised a specific height from the surface (e.g., 3-9 cm).

-

Measure the latency for the animal to remove both forepaws from the bar.

-

A cut-off time (e.g., 180 seconds) is typically used.[10]

-

An increased latency to move compared to the vehicle group is indicative of catalepsy.

Mandatory Visualizations

Caption: Melperone's antagonistic action on D2 and 5-HT2A receptors.

Caption: Workflow for the Amphetamine-Induced Hyperlocomotion Test.

Caption: Workflow for the Catalepsy Bar Test.

References

- 1. The effects of amphetamine on working memory and locomotor activity in adult rats administered risperidone early in life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]

- 4. elft.nhs.uk [elft.nhs.uk]

- 5. 5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Melperone in Treatment-Refractory Schizophrenia: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Melperone in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kmptformulary.nhs.uk [kmptformulary.nhs.uk]

- 9. The effect of melperone, an atypical antipsychotic drug, on cognitive function in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Long-Term Administration of Melperone Hydrochloride in Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the long-term safety and efficacy of Melperone hydrochloride in animal models. This document is intended to guide researchers in designing and conducting non-clinical studies essential for regulatory submissions and for a thorough understanding of the drug's pharmacological and toxicological profile.

Introduction

This compound is a butyrophenone antipsychotic agent with antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] Long-term animal studies are critical for identifying potential adverse effects that may arise from chronic exposure, assessing carcinogenic potential, and determining the safety margin for human use. Standard long-term toxicology studies include repeated-dose toxicity studies, carcinogenicity bioassays, and reproductive and developmental toxicity assessments.

Signaling Pathways of Melperone

Melperone's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. Additionally, its antagonism of serotonin 5-HT2A receptors is thought to contribute to its atypical antipsychotic profile, potentially mitigating some of the extrapyramidal side effects associated with D2 receptor blockade alone.

Long-Term Toxicity Studies

Chronic Repeated-Dose Toxicity

Objective: To characterize the toxicological profile of this compound following long-term administration in two mammalian species (one rodent, one non-rodent).

Protocol: 12-Month Oral Toxicity Study in Rats

-

Test System: Sprague-Dawley rats (50/sex/group).

-

Administration: Oral gavage, once daily for 12 months.

-

Dose Groups:

-

Control (vehicle only)

-

Low Dose: 2.4 mg/kg/day

-

Mid Dose: 5.1 mg/kg/day

-

High Dose: 11.0 mg/kg/day

-

Dose selection should be based on results from shorter-term dose-range finding studies.

-

-

Parameters Monitored:

-

Clinical observations (daily)

-

Body weight and food consumption (weekly)

-

Ophthalmoscopy (pre-test and at 6 and 12 months)

-

Hematology and clinical chemistry (at 3, 6, and 12 months)

-

Urinalysis (at 3, 6, and 12 months)

-

Full histopathological examination of all tissues at termination.

-

-

Toxicokinetics: Blood samples collected at specified time points to determine the plasma concentration of Melperone and its major metabolites.

Data Presentation:

While specific quantitative data for a 12-month study on this compound is not publicly available, the following table illustrates how such data would be presented. The values are hypothetical.

Table 1: Hypothetical Hematology Data from a 12-Month Rat Study

| Parameter | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |

| Hemoglobin (g/dL) | 15.5 ± 1.2 | 15.3 ± 1.4 | 14.9 ± 1.1 | 14.2 ± 1.3 |

| Red Blood Cells (10^6/µL) | 8.2 ± 0.5 | 8.1 ± 0.6 | 7.9 ± 0.4 | 7.5 ± 0.5 |

| White Blood Cells (10^3/µL) | 7.5 ± 2.1 | 7.8 ± 2.3 | 8.2 ± 2.5 | 9.1 ± 2.8 |

| Platelets (10^3/µL) | 850 ± 150 | 840 ± 160 | 820 ± 140 | 790 ± 170 |

* Statistically significant difference from control (p < 0.05)

Experimental Workflow:

References

Melperone hydrochloride for studying anxiolytic properties in research

Application Notes: Melperone Hydrochloride in Anxiolytic Research

Introduction

This compound is an atypical antipsychotic of the butyrophenone class that has been utilized in European countries for several decades.[1][2] It is recognized for its therapeutic effects in managing conditions such as schizophrenia, confusion, and restlessness, particularly in elderly patients.[1][3] Notably, melperone also possesses anxiolytic (anti-anxiety) properties, making it a compound of interest for researchers studying the neurobiological basis of anxiety and for the development of novel anxiolytic drugs.[4][5] Its distinct receptor binding profile, which differs from typical antipsychotics, suggests a mechanism of action that may provide anxiolysis with a favorable side effect profile.[3][6]

Mechanism of Action

This compound functions as a multi-receptor antagonist.[7][8] Its primary mechanism involves the blockade of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[6][9] The antagonism of 5-HT2A receptors is a key factor believed to contribute to its anxiolytic and mood-stabilizing effects.[3][9] Unlike many typical antipsychotics, melperone has a relatively weak affinity for D2 receptors, which may account for its lower incidence of extrapyramidal side effects.[1][6] It also interacts with α1- and α2-adrenergic receptors and, to a lesser extent, histamine H1 receptors, which may contribute to its sedative properties.[7][9] This complex pharmacology allows researchers to investigate the roles and interactions of these different neurotransmitter systems in the modulation of anxiety-related behaviors.

Data Presentation

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors is critical to understanding its pharmacological effects. The dissociation constant (Kd) or inhibition constant (Ki) indicates the concentration of the drug required to occupy 50% of the receptors. A lower value signifies a higher binding affinity.

| Receptor | Binding Affinity (Kd or Ki in nM) | Reference |

| Serotonin (5-HT2A) | 102 | [7][8] |

| Dopamine (D2) | 180 | [7][8] |

| α1-Adrenergic | 180 | [7][8] |

| α2-Adrenergic | 150 | [7] |

| Histamine (H1) | 580 | [7][8] |

| Serotonin (5-HT1A) | 2200 | [4][7] |

| Serotonin (5-HT2C) | 2100 | [7][8] |

Table 1: Receptor binding affinities of this compound.

Dosage in Preclinical Research

Effective dosages in animal models are essential for observing anxiolytic effects without inducing confounding behaviors such as excessive sedation or motor impairment.

| Animal Model | Dosage Range | Route of Administration | Note | Reference |

| Rat | 2 mg/kg/day | Drinking Water | Study on basal dopamine levels | [7][8] |

| Human | 10 mg - 25 mg (t.i.d) | Oral | Clinical study on anxious neurotic patients showing significant anxiolysis. | [5] |

Table 2: Exemplary dosages of this compound in research.

Experimental Workflow for Anxiolytic Studies

A typical preclinical study to evaluate the anxiolytic properties of melperone follows a standardized workflow to ensure reliability and reproducibility. This process involves acclimatizing the animals, administering the compound, conducting behavioral tests, and analyzing the resulting data.

Experimental Protocols

Standardized behavioral assays are used to measure anxiety-like behaviors in rodents. Anxiolytic compounds like melperone are expected to reduce these behaviors, for example, by increasing exploration of open or brightly lit areas.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model for assessing anxiety, based on the rodent's natural aversion to open and elevated spaces.[10][11] Anxiolytic agents typically increase the proportion of time spent and entries made into the open arms.

-

Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), with two open arms and two arms enclosed by high walls.[12] Dimensions are typically 50 cm x 12 cm for each arm for rats.[12]

-

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-45 minutes before the trial.[10][13]

-

Drug Administration: Administer this compound or vehicle solution (e.g., intraperitoneally) at a predetermined time (e.g., 30 minutes) before the test.

-

Trial Initiation: Gently place the animal in the center of the maze, facing one of the open arms.[13][14]

-

Observation: Allow the animal to explore the maze freely for a 5-minute session.[10][12] Record the session using an overhead video camera for later analysis.

-

Cleaning: After each trial, thoroughly clean the maze with a 30-70% ethanol solution to remove any olfactory cues.[12]

-

-

Data Analysis: Key parameters measured include:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

Total distance traveled (to assess general locomotor activity).

-

Open Field Test (OFT)

The OFT assesses anxiety-like behavior by measuring a rodent's tendency to remain near the walls of a novel arena (thigmotaxis) versus exploring the more exposed central area.[15][16] It also provides a robust measure of general locomotor activity.[17][18]

-

Apparatus: A square or circular arena (e.g., 42 x 42 x 42 cm) with high walls, typically made of non-reflective material.[15] The floor is often divided into a central zone and a peripheral zone by software.

-

Procedure:

-

Habituation: Allow animals to acclimate to the testing room.

-

Drug Administration: Administer melperone or vehicle as required.

-

Trial Initiation: Place the animal gently in the center of the arena and begin recording immediately.[17]

-

Observation: The test duration is typically 5-15 minutes, during which the animal explores freely without interference.[17][19]

-

Cleaning: Clean the apparatus thoroughly with 70% ethanol between subjects.[17]

-

-

Data Analysis:

Light-Dark Box (LDB) Test

This test capitalizes on the conflict between a rodent's innate aversion to brightly lit areas and its drive to explore a novel environment.[20][21] Anxiolytics increase the time spent in the light compartment.

-

Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approx. 1/3 of the box) and a larger, brightly illuminated compartment.[20] An opening connects the two chambers.

-

Procedure:

-

Habituation: Acclimate the mice to the testing room (often under red light or in darkness) for at least 30 minutes.[22][23]

-

Drug Administration: Administer melperone or vehicle prior to the test.

-

Trial Initiation: Place the animal in the center of the light compartment, facing away from the opening.[22]

-

Observation: Allow the animal to explore the apparatus for a set period (e.g., 10-20 minutes).[22][24] Track movement and time spent in each compartment using automated systems or video recording.

-

Cleaning: Clean the box with an appropriate disinfectant between trials.

-

-

Data Analysis:

-

Time spent in the light compartment.

-

Latency to first enter the dark compartment.

-

Number of transitions between the two compartments.

-

Locomotor activity within each compartment.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Melperone - Wikipedia [en.wikipedia.org]

- 5. Melperone in low doses in anxious neurotic patients. A double-blind placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Elevated plus maze protocol [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 13. Video: Elevated Plus Maze Test Combined with Video Tracking Software to Investigate the Anxiolytic Effect of Exogenous Ketogenic Supplements [jove.com]

- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Open Field Test protocol v1 [protocols.io]

- 17. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 18. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]

- 20. Light-dark box test - Wikipedia [en.wikipedia.org]

- 21. ugobasile.com [ugobasile.com]

- 22. mmpc.org [mmpc.org]

- 23. Light-dark box test for mice [protocols.io]

- 24. maze.conductscience.com [maze.conductscience.com]

Troubleshooting & Optimization

Melperone Hydrochloride Solubility: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of melperone hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is the aqueous solubility of this compound?

This compound is a crystalline solid with pH-dependent aqueous solubility.[1] Its solubility is significantly higher in acidic to neutral solutions and decreases in alkaline conditions. In Phosphate Buffered Saline (PBS) at pH 7.2, the solubility is approximately 2 mg/mL.[2] Some sources state that it is soluble up to 100 mM in water, which is roughly 30 mg/mL, though the conditions for this are not always specified.[1]

2. How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on the pH of the aqueous solution. It is freely soluble in the pH range of 1.2 to 6.8. However, its solubility significantly decreases at a pH above 7.5. This is a critical factor to consider when preparing aqueous solutions for experiments.

3. What are the recommended solvents for preparing stock solutions of this compound?

This compound is soluble in several organic solvents, which can be used to prepare concentrated stock solutions.[2] These stock solutions can then be further diluted into aqueous buffers for experiments. Recommended organic solvents include:

When using organic solvents to prepare stock solutions, it is crucial to ensure that the final concentration of the organic solvent in the aqueous working solution is insignificant, as it may have physiological effects.[2]

4. Can I prepare an organic solvent-free aqueous solution of this compound?

Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[2] However, due to its limited solubility at neutral and higher pH, achieving high concentrations may be challenging. For a concentration of approximately 2 mg/mL, PBS at pH 7.2 can be used.[2]

5. What is the stability of this compound in aqueous solutions?

Aqueous solutions of this compound are not recommended for long-term storage. It is advised to use freshly prepared solutions and not to store them for more than one day.[2] For longer-term storage, it is best to store the compound as a solid at -20°C.[2] Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Water | Soluble to 100 mM (~30 mg/mL) | [1] |

| PBS (pH 7.2) | ~2 mg/mL | [2] |

| Dimethylformamide (DMF) | ~30 mg/mL | [3] |

| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [3] |

| Ethanol | ~20 mg/mL | [3] |

| Chloroform | Slightly soluble | [4] |

| Methanol | Slightly soluble | [4] |

Table 2: pH-Dependent Aqueous Solubility of this compound

| pH | Solubility |

| 1.2 - 6.8 | Freely Soluble |

| > 7.5 | Poorly Soluble |

This data is based on qualitative descriptions from patent literature and indicates a significant drop in solubility in the alkaline pH range.

Troubleshooting Guides

Issue 1: this compound does not fully dissolve in my aqueous buffer.

This is a common issue due to the pH-dependent solubility of the compound.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for this compound dissolution issues.

-

Possible Causes & Solutions:

-

High pH: If the pH of your buffer is above 7.0, the solubility of this compound will be significantly reduced.

-

Solution: Lower the pH of your buffer to the acidic or neutral range (ideally below 7.0) using a suitable acid (e.g., dilute HCl).

-

-

Concentration is too high for direct dissolution: Even at a favorable pH, the desired concentration might exceed the aqueous solubility limit.

-

Solution 1 (Co-solvent): Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or DMF, and then dilute it into your aqueous buffer. Ensure the final organic solvent concentration is minimal.

-